molecular formula C6H13NO3 B1287234 3-[(2-Hydroxyethyl)amino]butanoic acid CAS No. 89584-45-2

3-[(2-Hydroxyethyl)amino]butanoic acid

Cat. No.: B1287234
CAS No.: 89584-45-2
M. Wt: 147.17 g/mol
InChI Key: YCDYKUAFLILKAE-UHFFFAOYSA-N
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Description

3-[(2-Hydroxyethyl)amino]butanoic acid (CAS 395058-87-4) is a chemical compound with the molecular formula C 6 H 13 NO 3 and a molecular weight of 147.17 g/mol . This compound is characterized by its structure, which incorporates both a carboxylic acid functional group and a 2-hydroxyethylamino side chain, making it a derivative of butanoic acid . Researchers can identify the compound using its InChI Key: YCDYKUAFLILKAE-UHFFFAOYSA-N . While specific mechanistic and application studies for this exact molecule are not extensively documented in the available public data, its molecular architecture suggests significant potential in various research fields. The presence of multiple functional groups allows this molecule to serve as a versatile building block or intermediate in organic synthesis and medicinal chemistry. Its structure is analogous to that of beta-amino acid derivatives, which are of high interest in the design and synthesis of novel peptidomimetics and biologically active compounds. Consequently, this product is presented as a valuable reagent for exploratory chemical research, library synthesis, and the development of new materials or molecular entities in a laboratory setting. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use of any kind. All information provided is for informational purposes and researchers should conduct their own safety and handling assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-5(4-6(9)10)7-2-3-8/h5,7-8H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDYKUAFLILKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611637
Record name 3-[(2-Hydroxyethyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89584-45-2
Record name 3-[(2-Hydroxyethyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2 Hydroxyethyl Amino Butanoic Acid and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a versatile toolkit for the construction of 3-[(2-hydroxyethyl)amino]butanoic acid and its analogs. These methods range from direct, one-pot reactions to more complex, multi-step pathways designed to control stereochemistry.

A primary and straightforward approach to synthesizing 3-aminobutanoic acid derivatives is through the conjugate addition (aza-Michael addition) of an amine to an α,β-unsaturated carbonyl compound, such as crotonic acid or its esters. In the case of this compound, this involves the reaction of ethanolamine (B43304) with crotonic acid. This reaction is a classic example of nucleophilic addition to an activated alkene.

A similar synthesis has been reported for analogous compounds, such as 3-[(2-hydroxyphenyl)amino]butanoic acids, which were prepared by refluxing 2-aminophenol (B121084) derivatives with crotonic acid. researchgate.net This suggests that a similar thermal condensation approach would be effective for the synthesis of the target compound.

Modern direct amidation techniques often employ activating agents to facilitate the coupling of carboxylic acids and amines under milder conditions. Boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B1201080) [B(OCH₂CF₃)₃], have proven effective for the direct formation of amide bonds from a wide variety of carboxylic acids and amines, often proceeding with minimal racemization for chiral compounds. organic-chemistry.orgnih.govtechnion.ac.il Such methods avoid the need for stoichiometric activating agents that generate significant waste, aligning with green chemistry principles. encyclopedia.pub

Table 1: Examples of Boron-Based Reagents in Direct Amidation

Reagent/Catalyst Key Features Reference
Tris(2,2,2-trifluoroethyl) borate Effective for a broad range of acids and amines; mild conditions; purification often by simple filtration. nih.gov
Boronic Acids Catalyze amidation via dehydration; often requires azeotropic removal of water. encyclopedia.pub

Esterification and subsequent hydrolysis are fundamental transformations in the synthesis of amino acids and their derivatives. oit.edu The carboxylic acid moiety is often protected as an ester to prevent it from participating in undesired side reactions during other synthetic steps. Common esters include methyl or ethyl esters, formed by reacting the carboxylic acid with the corresponding alcohol under acidic conditions (e.g., Fischer esterification). youtube.comgoogle.com For instance, this compound can be converted to its corresponding ester, which can then be used in further reactions, such as peptide coupling.

The hydrolysis of the ester back to the carboxylic acid is the final deprotection step. This is typically achieved under basic conditions (saponification) using an aqueous base like lithium hydroxide (B78521) or sodium hydroxide. mdpi.com Care must be taken, especially with base-labile protecting groups elsewhere in the molecule. mdpi.com Alternatively, enzymatic hydrolysis using lipases offers a milder and often stereoselective method for deprotection. mdpi.com

This protection-deprotection strategy is crucial in multi-step syntheses. For example, in the production of certain amino acid derivatives, an intermediate ester can be isolated and purified before being hydrolyzed to yield the final acid product. google.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer an efficient pathway to complex molecules like β-amino acid derivatives. nih.gov Isonitrile-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating peptide-like structures. ethz.chmdpi.com

While a direct MCR for this compound is not explicitly detailed, the principles can be applied. For example, a modified Strecker or Bucherer-Bergs reaction, which traditionally synthesizes α-amino acids, could potentially be adapted. ethz.ch A hypothetical condensation strategy could involve the reaction of a β-aldehyde, ethanolamine, and a cyanide source, followed by hydrolysis of the resulting aminonitrile to yield the desired β-amino acid structure. The efficiency of MCRs lies in their ability to construct complex scaffolds in a single step, reducing waste and saving time. mdpi.com

Since the C3 carbon of this compound is a chiral center, controlling its stereochemistry is often a critical aspect of its synthesis, particularly for pharmaceutical applications. Asymmetric synthesis techniques aim to produce a single enantiomer of the target molecule.

One common strategy involves the use of a chiral auxiliary, which is temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction, and is later removed. Another approach is catalysis-based, using chiral metal complexes or organocatalysts to favor the formation of one enantiomer over the other. For instance, the synthesis of pyrrolidine-2-carboxylic acid analogs has been achieved through stereoselective routes involving C-H activation strategies guided by a chiral directing group. nih.gov

Furthermore, the stereoselective reduction of a precursor molecule is a powerful technique. Asymmetric hydrogenation of a β-enamino ester, using a chiral catalyst like a Rhodium-BINAP complex, can yield an optically active β-amino ester, which can then be hydrolyzed to the desired β-amino acid. A similar strategy has been applied in the synthesis of (2S, 3R)-2-aminomethyl-3-hydroxy-butanoic acid, where an enzymatic reduction step establishes the key stereocenters. google.com

Enzymatic and Biocatalytic Synthesis Pathways

Biocatalysis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity, which is particularly advantageous for the synthesis of chiral molecules like β-amino acids. researchgate.netresearchgate.net

Several classes of enzymes have been successfully employed to produce enantiopure β-amino acids. nih.gov

Lipases: These hydrolytic enzymes are widely used for the kinetic resolution of racemic β-amino acid esters. mdpi.com In this process, the enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The resulting mixture of the acid and the unreacted ester can then be separated. This method can provide both enantiomers with excellent enantiomeric excess (ee). mdpi.com

Transaminases (TAs): Also known as aminotransferases, these enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov They can be used for the asymmetric synthesis of β-amino acids from prochiral β-keto acids, theoretically achieving a 100% yield of a single enantiomer. They can also be used for the kinetic resolution of racemic β-amino acids. nih.gov

Nitrilases and Nitrile Hydratases: These enzymes can be used in the enantioselective hydrolysis of β-aminonitriles. researchgate.net A nitrile hydratase-amidase cascade can convert a nitrile to a carboxylic acid via an amide intermediate, offering another route to chiral β-amino acids. researchgate.net

Table 2: Enzyme Classes for β-Amino Acid Synthesis

Enzyme Class Reaction Type Substrate Example Product Key Advantage Reference
Lipase Kinetic Resolution (Hydrolysis) Racemic β-amino ester (S)-β-amino acid + (R)-β-amino ester High enantioselectivity; mild conditions. mdpi.com
Transaminase Asymmetric Synthesis β-keto acid Enantiopure β-amino acid Potentially 100% theoretical yield. nih.gov

These enzymatic methods represent a key technology for the sustainable and efficient production of optically pure β-amino acid analogs for various applications. researchgate.netnih.gov

Biotransformation Mechanisms and Reaction Scope

Biotransformation has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral β-amino acids. A notable example is the efficient production of (R)-3-aminobutyric acid, a related compound, utilizing engineered aspartase in recombinant E. coli. This biocatalytic approach highlights the potential for developing a similar process for this compound.

The mechanism involves the use of an engineered aspartase that catalyzes the asymmetric addition of an amino group to a carbon-carbon double bond. For the synthesis of (R)-3-aminobutyric acid, crotonic acid serves as the substrate. The engineered aspartase, with specific mutations (e.g., T187L/N142R/N326L), exhibits significantly enhanced catalytic activity. The reaction is typically carried out using whole cells, and cell permeabilization, for instance with ethanol, can be optimized to improve substrate uptake and product release, leading to high yields. nih.govacs.org

The reaction scope of such biocatalytic systems is expanding through enzyme engineering. Rational design and directed evolution can be employed to modify the enzyme's active site, thereby altering its substrate specificity and enhancing its catalytic efficiency for non-natural substrates. This opens up the possibility of designing a biocatalyst that could directly incorporate a (2-hydroxyethyl)amino group or a precursor that can be readily converted to it.

EnzymeSubstrateProductKey FeaturesYield
Engineered Aspartase (e.g., T187L/N142R/N326L mutant)Crotonic Acid(R)-3-Aminobutyric AcidWhole-cell biotransformation with permeabilized recombinant E. coli. High stereoselectivity.Up to 287.6 g/L (96% productivity) nih.gov

Synthesis of Advanced Derivatives and Analogues

The synthesis of N-substituted β-amino acids is crucial for creating peptidomimetics with enhanced stability and novel biological activities. Biocatalysis offers an elegant approach for such modifications. The β-subunit of tryptophan synthase (TrpB), a pyridoxal (B1214274) phosphate-dependent enzyme, has been engineered for efficient β-N-substitution. researchgate.netmdpi.com

Through directed evolution, TrpB variants have been developed that show improved activity with a diverse range of amine nucleophiles, including various aryl amines. The reaction mechanism involves the enzymatic formation of an electrophilic amino acrylate (B77674) intermediate from L-serine, which then reacts with the amine nucleophile. A key challenge in these reactions is the reversibility of the transformation, which can lead to product degradation. This can be mitigated by using an excess of L-serine to kinetically outcompete product re-entry into the catalytic cycle. researchgate.net This methodology could potentially be adapted to use ethanolamine or a protected form as the nucleophile to synthesize N-(2-hydroxyethyl) substituted β-amino acids.

EnzymeSubstrate/NucleophileProduct TypeKey FeaturesReference
Engineered Tryptophan Synthase β-subunit (TrpB)L-Serine and various aryl aminesβ-N-Aryl-α,β-diamino acidsDirected evolution for improved activity; reaction driven by selective product precipitation. researchgate.net

The incorporation of the this compound scaffold into cyclic and heterocyclic structures can lead to conformationally constrained analogues with potentially enhanced biological activities. The synthesis of such conjugates can be envisioned through intramolecular cyclization of a suitably functionalized linear precursor.

For instance, a derivative of this compound could be cyclized to form a morpholinone or a piperidinone ring system. The synthesis of morpholinones can be achieved through the cyclization of N-substituted-N-(2-hydroxyethyl) amino acid esters. This typically involves a base-catalyzed intramolecular condensation, where the hydroxyl group attacks the ester carbonyl, leading to the formation of the six-membered heterocyclic ring. Similarly, piperidinones can be formed through the cyclization of δ-amino acids.

A plausible synthetic route could involve the initial synthesis of the N-(2-hydroxyethyl) substituted β-amino ester, followed by an intramolecular cyclization reaction. The choice of reaction conditions, such as the base and solvent, would be critical to favor the desired cyclization pathway and minimize side reactions.

Target HeterocyclePrecursorGeneral Synthetic StrategyKey Considerations
MorpholinoneN-(2-hydroxyethyl)-β-amino esterBase-catalyzed intramolecular lactamization/lactonization.Requires activation of the carboxylic acid (e.g., as an ester) and a suitable base to promote cyclization.
Piperidinoneδ-Amino acid derivativeIntramolecular amide bond formation.The linear precursor would need to be appropriately designed to facilitate the formation of the six-membered ring.

Modifying the butanoic acid backbone of this compound can lead to a wide array of analogues with diverse properties. Several modern synthetic methodologies can be employed for this purpose.

One such approach is the palladium-catalyzed aminocarbonylation of alkenes . This method allows for the intermolecular aminocarbonylation of alkenes, providing a route to N-protected β-amino acid derivatives. The reaction typically utilizes a hypervalent iodine reagent to prevent the reduction of the palladium catalyst and is conducted under a carbon monoxide atmosphere. nih.gov By selecting an appropriate alkene and amine, this method could be adapted to synthesize various substituted butanoic acid scaffolds.

Another powerful technique is the nickel-catalyzed carboxylation of aziridines . This method offers a direct route to β-amino acids from readily available aziridines. The reaction exhibits a broad functional group tolerance, enabling the synthesis of a variety of mono-substituted β-amino acids. nih.gov This strategy could be employed to introduce substituents at different positions of the butanoic acid chain.

Radical-based methods also provide a versatile platform for the synthesis and modification of amino acids. For example, the radical addition of β-phthalimido-α-xanthylpropionic acid derivatives to vinylic olefins can be used to construct modified β-amino acid backbones. researchgate.net

MethodologyStarting MaterialsProduct TypeKey FeaturesReference
Palladium-Catalyzed AminocarbonylationAlkenes, Amines, Carbon MonoxideN-Protected β-Amino Acid DerivativesIntermolecular reaction with broad substrate scope for alkenes. nih.gov
Nickel-Catalyzed CarboxylationAziridines, Carbon DioxideMono-substituted β-Amino AcidsHigh functional group tolerance. nih.gov
Radical AdditionXanthates, Vinylic OlefinsModified β-Amino Acid DerivativesAllows for the formation of complex carbon skeletons. researchgate.net

Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-[(2-Hydroxyethyl)amino]butanoic acid, a complete NMR analysis would involve one-dimensional (¹H and ¹³C) and two-dimensional experiments.

A ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are predicted based on the functional groups present.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
-CH₃~1.2Doublet
-CH₂- (butanoic acid chain)~2.4Multiplet
-CH- (butanoic acid chain)~3.0Multiplet
-N-CH₂-~2.8Triplet
-O-CH₂-~3.7Triplet
-NH-VariableBroad singlet
-OHVariableBroad singlet
-COOH~10-12Broad singlet

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
-CH₃~20
-CH₂- (butanoic acid chain)~40
-CH- (butanoic acid chain)~55
-N-CH₂-~50
-O-CH₂-~60
-COOH~175

To confirm the assignments from one-dimensional NMR and to establish the connectivity between atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would establish correlations between adjacent protons.

HSQC: Would correlate each proton to its directly attached carbon atom.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR and Raman Data:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (secondary amine)3300-3500 (moderate)
C-H stretch (alkane)2850-3000
C=O stretch (carboxylic acid)1700-1725 (strong)
O-H bend (carboxylic acid)2500-3300 (very broad)
C-N stretch1000-1250
C-O stretch1050-1150

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

HR-ESI-MS would be used to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition of this compound. The expected [M+H]⁺ ion would have a specific mass-to-charge ratio (m/z) corresponding to the chemical formula C₆H₁₄NO₃⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Identification

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds in a mixture. In the context of amino and carboxylic acids, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity. mdpi.com The process involves chromatographic separation of the analyte followed by mass analysis.

For acids similar to this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography (like C18 columns) are commonly employed for separation. nih.govunimi.itmdpi.com The mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization and peak shape. nih.govunimi.itmdpi.com

Detection is typically achieved using an electrospray ionization (ESI) source, which can be operated in either positive or negative mode. Amino acids and carboxylic acids often show a strong signal in negative ESI mode. nih.gov The mass spectrometer then separates and detects the ionized molecules based on their mass-to-charge ratio (m/z). For structural confirmation and enhanced selectivity, multiple reaction monitoring (MRM) is used in tandem MS, where a specific parent ion is selected and fragmented, and a resulting daughter ion is monitored. nih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of Related Carboxylic Acids

Parameter Description Source
Chromatography System Shimadzu Nexera X2 series nih.gov
Column Phenomenex Luna 3μm, C18(2), 100Å, 150×2 mm nih.gov
Mobile Phase A 0.1% formic acid in water nih.govunimi.it
Mobile Phase B 0.1% formic acid in methanol or acetonitrile nih.govunimi.it
Elution Gradient nih.gov
Flow Rate 0.3 - 0.4 mL/min nih.govunimi.it
Ionization Mode Negative Electrospray Ionization (ESI) nih.gov

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a compound can provide information about its electronic structure, particularly the presence of chromophores such as aromatic rings and double bonds.

For butanoic acid derivatives that incorporate chromophoric groups, such as the Schiff base (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid, UV-Vis spectroscopy is particularly informative. The electronic spectrum of this related Schiff base, recorded in methanol, displays distinct absorption bands. mdpi.com A band observed around 293 nm is assigned to π→π* transitions within the aromatic ring, while another band at approximately 417 nm is attributed to n→π* transitions of the imine (C=N) group. mdpi.com When such a ligand coordinates with a metal ion, like Cu(II), these absorption bands can shift, indicating the formation of a complex and a change in the electronic environment. mdpi.com

Table 2: UV-Vis Absorption Data for a Related Butanoic Acid Schiff Base

Compound Wavelength (λmax, nm) Electronic Transition Solvent Source
(E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid 293 π→π* (aromatic ring) Methanol mdpi.com

Single Crystal X-ray Diffraction Studies

To perform this analysis, a high-quality single crystal of the compound is required. mdpi.com The crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While the crystal structure for this compound itself is not detailed in the provided search results, studies on related compounds, such as a Cu(II) complex of a Schiff base derived from gamma-aminobutyric acid, demonstrate the power of this technique. semanticscholar.org For this complex, single crystal X-ray diffraction revealed a one-dimensional polymeric structure where the Cu(II) ion is bound to two deprotonated Schiff base ligands, resulting in a CuN₂O₄ chelation environment with a disordered octahedral geometry. mdpi.comsemanticscholar.org Such detailed structural insights are crucial for understanding the compound's chemical properties and intermolecular interactions. researchgate.net

Table 3: Example Crystallographic Data for a Related Cu(II) Complex

Parameter Value Source
Compound Cu(II) complex of (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acid semanticscholar.org
Formula C₂₄H₂₈CuN₂O₉ semanticscholar.org
Crystal System Not specified in abstract semanticscholar.org
Coordination Geometry Disordered Octahedral mdpi.comsemanticscholar.org
Chelation Environment Cu(II)N₂O₄ mdpi.comsemanticscholar.org

| Structural Feature | One-dimensional polymeric compound | mdpi.comsemanticscholar.org |

Theoretical Chemistry and Computational Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely applied to study molecules like amino acids to determine their geometric and electronic properties with high accuracy. mdpi.comnih.gov

Geometry optimization calculations using DFT, often with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are performed to locate the lowest energy conformation of the molecule. scispace.comresearchgate.netchemrxiv.org For 3-[(2-Hydroxyethyl)amino]butanoic acid, this process would involve systematically rotating the single bonds to identify stable conformers. The stability of these conformers is often influenced by the potential for intramolecular hydrogen bonding, for instance, between the hydroxyl group, the amine, and the carboxylic acid group. scirp.orgresearchgate.net

Once the geometry is optimized, analysis of the electronic structure provides insights into the molecule's reactivity and properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a β-Amino Acid Analog

Parameter Value (Hartree) Value (eV) Description
HOMO Energy -0.251 -6.83 Energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy -0.015 -0.41 Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.

| HOMO-LUMO Gap | 0.236 | 6.42 | Indicator of molecular stability and reactivity. |

This interactive table contains representative data from DFT studies on similar amino acid structures to illustrate the typical output of such analyses.

Potential Energy Surface (PES) scans are performed to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each step. uni-muenchen.devisualizeorgchem.com For this compound, a PES scan would typically involve the rotation around the C-C and C-N bonds of the backbone. scispace.comicm.edu.pl This analysis helps identify all possible stable conformers (local minima) and the energy barriers (transition states) that separate them. researchgate.net Such studies on related amino acids have shown that the rotation of carboxylic groups can be restricted by high energy barriers, indicating specific, stable conformations. icm.edu.pl

Natural Bond Orbital (NBO) analysis is used to study charge distribution, intramolecular and intermolecular bonding, and conjugative interactions within a molecule. researchgate.netphyschemres.org It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis orbitals (acceptors). scirp.org For this compound, NBO analysis would quantify the strength of intramolecular hydrogen bonds by calculating the second-order perturbation energy (E2) between the lone pair of the oxygen or nitrogen atom (donor) and the antibonding orbital of the O-H or N-H bond (acceptor). nih.gov This analysis is crucial for understanding the forces that stabilize specific conformations. physchemres.orgscirp.org

Table 2: Illustrative NBO Analysis for Intramolecular Interactions in an Analogous Compound

Donor NBO Acceptor NBO E(2) (kcal/mol) Interaction Type
LP(O)hydroxyl σ*(N-H) 2.5 Weak Hydrogen Bond
LP(N) σ*(C-C) 1.8 Hyperconjugation

This interactive table showcases typical stabilization energies from NBO analysis on analogous molecules, demonstrating how intramolecular forces are quantified.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. rsc.orgresearchgate.netnih.gov By solving Newton's equations of motion, MD simulations can model how this compound would behave in a specific environment, such as in an aqueous solution. researchgate.net These simulations are particularly useful for exploring the full range of accessible conformations and the transitions between them, which are often difficult to capture with static quantum chemical calculations alone. unimi.it Studies on similar amino acids in water have shown that molecules can form dynamic clusters and that their hydration shells are crucial for their conformational stability. rsc.orgresearchgate.net

Molecular Docking and Ligand-Protein Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.gov This method is essential for understanding the potential biological activity of compounds like this compound. The process involves placing the molecule (ligand) into the binding site of a protein and using a scoring function to estimate the strength of the interaction. Docking studies on peptides containing β-amino acids have shown that they can effectively mimic the binding of natural peptides to their protein targets. acs.org The analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Conformational Analysis and Tautomeric Equilibria

The presence of both acidic (carboxylic acid) and basic (amine) functional groups means that this compound can exist in different tautomeric and protonation states. Tautomers are isomers that differ in the position of a proton. Computational studies can predict the relative stability of different tautomers, such as the neutral form versus the zwitterionic form (where the amine is protonated and the carboxylic acid is deprotonated). researchgate.netmdpi.com The equilibrium between these forms is highly dependent on the environment (e.g., gas phase vs. polar solvent). acs.orgmdpi.com DFT calculations can determine the relative Gibbs free energies of these tautomers to predict which form will be dominant under specific conditions. nih.gov For simple amino acids, the zwitterionic form is typically more stable in condensed phases. researchgate.net

Prediction of Molecular Descriptors (e.g., Topological Polar Surface Area, Rotatable Bonds)

In the realm of theoretical and computational chemistry, molecular descriptors serve as crucial numerical representations of a molecule's chemical and physical characteristics. These descriptors are instrumental in the development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which are pivotal in predicting the biological activity and properties of chemical compounds. For the compound this compound, two particularly important molecular descriptors are the Topological Polar Surface Area (TPSA) and the number of rotatable bonds. These descriptors provide insights into the molecule's potential for membrane permeability and conformational flexibility, respectively, which are key factors in its pharmacokinetic profile.

The Topological Polar Surface Area is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogen atoms. taylorandfrancis.comresearchgate.net It is a valuable predictor of a drug's ability to be absorbed and transported, including its capacity to permeate cell membranes. researchgate.net A lower TPSA is generally associated with better permeability across the blood-brain barrier. For this compound, the predicted TPSA value is 73.0 Ų.

Rotatable bonds are defined as any single bond, not in a ring, that connects two non-hydrogen atoms. The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A higher number of rotatable bonds can correlate with a greater entropic penalty upon binding to a target, which may negatively impact bioavailability. The predicted number of rotatable bonds for this compound is 5.

The predicted molecular descriptors for this compound are summarized in the interactive data table below.

Interactive Data Table: Predicted Molecular Descriptors for this compound

Molecular DescriptorPredicted ValueSignificance
Topological Polar Surface Area (TPSA)73.0 ŲPredicts membrane permeability and drug transport properties.
Rotatable Bonds5Indicates the conformational flexibility of the molecule.

These computationally derived values provide a foundational understanding of the physicochemical properties of this compound, offering a theoretical basis for predicting its behavior in biological systems. Such predictions are a critical first step in the process of drug discovery and development, guiding further experimental investigation.

Biochemical Pathways and Enzymatic Interactions

Enzyme-Catalyzed Transformations Involving 2-Hydroxyethylamino-Butanoic Acid Derivatives

Enzymes are highly specific catalysts, and their interaction with a substrate like a 2-hydroxyethylamino-butanoic acid derivative would be governed by the precise fit of the molecule into the enzyme's active site.

Substrate Recognition and Specificity Studies

The recognition of a substrate by an enzyme is a critical first step in catalysis. For a molecule like a 2-hydroxyethylamino-butanoic acid derivative, key structural features would influence its binding to an enzyme. These include the carboxyl group, the amino group with its hydroxyethyl (B10761427) substituent, and the methyl group on the β-carbon.

Enzymes that act on β-amino acids, such as β-aminopeptidases or transaminases, could potentially recognize this compound. However, the N-hydroxyethyl group introduces steric and electronic factors that would significantly affect binding affinity and specificity compared to unsubstituted β-amino acids. Studies on enzyme substrate specificity often involve creating libraries of related compounds to probe which structural motifs are favored or disfavored by the enzyme's active site. Without such studies on 3-[(2-Hydroxyethyl)amino]butanoic acid, its role as a substrate for specific enzymes remains speculative.

Mechanistic Studies of Enzyme-Ligand Interactions (e.g., Cysteine Hydrolases)

Cysteine hydrolases, also known as cysteine proteases, are a class of enzymes that catalyze the breakdown of proteins and other molecules. Their catalytic mechanism involves a nucleophilic cysteine residue in the active site. While these enzymes typically act on peptide bonds, some have been shown to have broader substrate specificities.

The interaction of a potential ligand like a 2-hydroxyethylamino-butanoic acid derivative with a cysteine hydrolase would involve the formation of a non-covalent enzyme-ligand complex. The binding would be driven by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions between the ligand and the amino acid residues in the enzyme's active site. The hydroxyethyl group could potentially form hydrogen bonds, while the butanoic acid backbone could engage in other non-covalent interactions. Mechanistic studies, often employing techniques like X-ray crystallography and kinetic assays, are necessary to elucidate the precise nature of these interactions and to determine if the compound acts as a substrate, an inhibitor, or has no effect on the enzyme.

Metabolic Fates and Biochemical Processing of Related Amino Acid Structures (General Principles)

The metabolic fate of amino acids is a central aspect of biochemistry. Generally, the breakdown of amino acids involves the removal of the amino group, a process called deamination, followed by the catabolism of the remaining carbon skeleton. The nitrogen is typically converted to urea (B33335) and excreted, while the carbon skeleton enters central metabolic pathways like the citric acid cycle to be used for energy or as a precursor for the synthesis of other molecules. nih.gov

For a modified β-amino acid like this compound, its metabolic processing would likely involve specialized enzymatic pathways. The N-hydroxyethyl group would probably require modification or removal by specific enzymes before the butanoic acid core could be further metabolized. The general principles of amino acid catabolism suggest that the carbon skeleton could potentially be converted into intermediates that can enter mainstream metabolism. However, the specific enzymes and pathways involved in the metabolism of N-substituted β-amino acids are not well-characterized.

Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

The interaction of small molecules with biological macromolecules is fundamental to nearly all biological processes. These interactions are highly specific and are dictated by the three-dimensional structures of both the small molecule and the macromolecule.

Induced Conformational Changes Upon Binding

The binding of a ligand to a protein is often not a simple "lock-and-key" process. In many cases, the binding event induces conformational changes in the protein, a phenomenon known as "induced fit." These changes can alter the protein's activity, for example, by opening or closing an enzyme's active site or by transmitting a signal to other parts of the protein. A ligand like a 2-hydroxyethylamino-butanoic acid derivative, upon binding to a protein, could cause subtle or significant changes in its three-dimensional structure, thereby modulating its biological function. The extent and nature of such conformational changes can be studied using biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy and circular dichroism.

Resistance to Enzymatic Degradation of Non-Canonical Amino Acid Analogs

The compound this compound is a non-canonical β-amino acid analog. Its unique structure, featuring both a β-amino acid backbone and an N-substitution, suggests a significant resistance to enzymatic degradation compared to its canonical α-amino acid counterparts. This resistance is a key characteristic of many non-canonical amino acids and is attributed to several structural features that hinder recognition and catalysis by proteolytic enzymes. nih.gov

Peptides constructed from β-amino acids, known as β-peptides, generally exhibit enhanced stability against a wide array of peptidases that readily degrade α-peptides. nih.gov The altered backbone structure of β-amino acids, with an additional carbon atom between the amino and carboxyl groups, disrupts the typical peptide bond geometry that proteases are evolved to recognize and cleave. While some enzymes have been identified that can act on β-amino acid-containing peptides, these are less common and often exhibit high specificity. researchgate.net

Furthermore, the N-substitution in this compound introduces steric hindrance at the nitrogen atom. This bulkiness can physically block the active site of proteases, preventing the proper alignment required for catalysis. nii.ac.jpresearchgate.net N-alkylation, such as the N-hydroxyethyl group present in this molecule, is a known strategy to increase the metabolic stability of peptides and amino acid derivatives by reducing their susceptibility to enzymatic cleavage. nih.gov The combination of the β-amino acid structure and the N-substitution likely confers a high degree of resistance to proteolysis.

The following table summarizes the enzymatic stability of related non-canonical amino acid analogs based on available research findings.

Compound ClassStructural FeatureEffect on Enzymatic DegradationReference
β-Peptidesβ-Amino acid backboneIncreased resistance to peptidases nih.gov
N-Methylated PeptidesN-alkylation of the amide bondIncreased metabolic stability nih.gov
N-Acyl-N,α,α-trialkyl Glycine AmidesSteric crowding at the amino acid residueHindrance of enzymatic cleavage researchgate.net
Alkyl-substituted 4-aminobutanoic acidsIncreased bulk of 3-alkyl substituentDiminished substrate activity for aminotransferases nih.gov

The following table details research findings on the enzymatic interactions with non-canonical amino acids, providing insights into the expected behavior of this compound.

Enzyme/SystemSubstrate/Analog StudiedKey FindingsReference
Pronaseα,β-Peptides (containing αAla-β3 hAla)Capable of slowly cleaving the α-β peptide bond, independent of the β-amino acid's configuration. nih.gov
Dipeptidyl-peptidase IV (DP IV)β-Casomorphin analogues with D-alanine substitutionComplete resistance to enzymatic attack in plasma when proline is replaced by D-alanine. nih.gov
Chymotrypsin and SubtilisinSubstrates with unnatural amino acids (e.g., cyclohexylalanine)Steric hindrance from branched side chains reduced recognition and protease activity. nii.ac.jp
γ-Aminobutyric acid aminotransferaseAlkyl-substituted 4-aminobutanoic acidsSubstrate activity diminished as the size and bulk of the 3-alkyl substituent increased. nih.gov

Chemical Stability and Degradation Studies

Hydrolytic Degradation Pathways and Kinetics

Hydrolytic degradation involves the reaction of a compound with water. For 3-[(2-Hydroxyethyl)amino]butanoic acid, the ester linkage, if it were to form through intramolecular cyclization (lactonization) or intermolecularly, would be the primary site for hydrolysis. However, as a β-amino acid, the likelihood of forming a stable lactone is less than for γ- or δ-hydroxy acids. The amide bond, if formed through intermolecular condensation, would also be susceptible to hydrolysis, although generally more resistant than an ester bond.

Without specific kinetic data, it is difficult to provide precise degradation rates. Generally, the kinetics of hydrolysis are highly dependent on pH and temperature.

Thermal and Oxidative Stability Assessment

Thermal Stability: At elevated temperatures, amino acids can undergo various degradation reactions, including decarboxylation (loss of CO2), deamination (loss of the amino group), and cyclization. For this compound, thermal stress could potentially lead to the formation of cyclic amides (lactams) or other complex mixtures. The presence of the hydroxyl group may also influence thermal decomposition pathways. Studies on other amino acids have shown that thermal degradation typically follows first-order kinetics, with the rate increasing with temperature. researchgate.net

Oxidative Stability: The secondary amine and the primary alcohol in this compound are susceptible to oxidation. Oxidizing agents can convert the secondary amine to a nitroxide radical or an N-oxide. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. The presence of metal ions can catalyze these oxidation reactions. acs.org

Identification and Characterization of Degradation Products

Specific degradation products for this compound have not been documented in the available literature. Based on the functional groups present, potential degradation products could include:

Potential Degradation PathwayPredicted Degradation Products
Oxidation 3-[(2-Oxoethyl)amino]butanoic acid, 3-Aminobutanoic acid, Glycolic acid
Thermal Degradation Cyclic lactams, Decarboxylation products (e.g., 1-(2-hydroxyethyl)propan-1-amine)
Hydrolysis (of potential polymers) Monomeric this compound

This table is predictive and not based on experimental data for the target compound.

Future Research Directions and Potential Academic Applications

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-[(2-Hydroxyethyl)amino]butanoic acid will likely prioritize green and sustainable methodologies to minimize environmental impact and enhance efficiency. Conventional synthetic methods for amino acids often rely on harsh reagents and generate significant waste. pnas.org Future research should focus on developing eco-friendly alternatives.

One promising avenue is the adoption of biocatalysis , which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov For instance, transaminases could be engineered to catalyze the amination of a suitable keto-acid precursor, offering a direct and stereoselective route to the chiral centers of the molecule. mdpi.comrsc.org Another approach involves the use of renewable feedstocks derived from biomass, aligning with the principles of green chemistry. rsc.org Researchers are exploring methods to convert waste carbon dioxide into valuable amino acids, a technology that could be adapted for the synthesis of this compound. sustainabilitymatters.net.authechemicalengineer.com

Flow chemistry represents another significant area for development. Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. acs.orgnih.govnih.govdurham.ac.uk An integrated flow system could be designed for the multi-step synthesis of this compound, potentially incorporating immobilized enzymes for a chemoenzymatic process. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced waste. nih.govEngineering of specific enzymes (e.g., transaminases), optimization of reaction conditions. mdpi.comrsc.org
Renewable Feedstocks Use of sustainable starting materials, potential for CO2 utilization. rsc.orgsustainabilitymatters.net.auDevelopment of catalytic systems for biomass conversion. rsc.org
Flow Chemistry Enhanced reaction control, improved safety and scalability, potential for automation. nih.govnih.govDesign of integrated multi-step flow reactors, immobilization of catalysts. acs.orgdurham.ac.uk

Advanced Spectroscopic and Computational Approaches for Structure-Function Relationships

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its function. Advanced spectroscopic and computational methods will be instrumental in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. Advanced NMR techniques, such as multidimensional correlation spectroscopy, can provide detailed information about the connectivity and spatial arrangement of atoms. For amino acid derivatives, NMR is essential for confirming stereochemistry and studying conformational preferences.

Computational chemistry , particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations , will play a pivotal role in complementing experimental data. mdpi.comaip.orgresearchgate.net DFT calculations can be used to predict the stable conformations of this compound and to calculate various molecular properties, such as vibrational frequencies and electronic structure. researchgate.netnih.gov MD simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in aqueous solution, and can help to understand its interactions with other molecules. nih.govacs.orgnumberanalytics.comacs.org

TechniqueInformation GainedFuture Research Application
Advanced NMR Spectroscopy 3D structure in solution, stereochemistry, conformational analysis.Elucidation of the preferred solution-state structure of this compound.
Density Functional Theory (DFT) Optimized geometries, electronic properties, vibrational frequencies. mdpi.comresearchgate.netPrediction of stable conformers and spectroscopic signatures to aid experimental identification. researchgate.net
Molecular Dynamics (MD) Simulations Dynamic behavior, solvent interactions, conformational changes over time. nih.govnumberanalytics.comUnderstanding the flexibility of the molecule and its interactions with biological macromolecules. aip.org

Exploration of Enzyme-Substrate Interactions for Bioengineering and Biocatalysis

The unique structure of this compound, containing both a hydroxyl and an amino group, makes it an interesting candidate for studying enzyme-substrate interactions. This knowledge can be leveraged for applications in bioengineering and biocatalysis.

Future research could focus on identifying or engineering enzymes that can specifically recognize and act upon this compound. This could involve screening existing enzyme libraries or using directed evolution to create novel enzymes with desired activities. nih.govresearchgate.netresearchgate.netfrontiersin.org For example, enzymes could be developed to incorporate this unnatural amino acid into peptides or to use it as a building block for the synthesis of more complex molecules. nih.govrsc.orgresearchgate.net

Understanding the binding mode of this compound within an enzyme's active site is critical. Techniques such as X-ray crystallography of enzyme-substrate complexes, coupled with computational docking and molecular dynamics simulations, can provide atomic-level details of these interactions. This information is invaluable for rational enzyme design and for predicting the substrate specificity of engineered enzymes. nih.gov

Research AreaObjectiveMethodologies
Enzyme Discovery and Engineering Identify or create enzymes that utilize this compound as a substrate. researchgate.netnih.govHigh-throughput screening of enzyme libraries, directed evolution. nih.gov
Structural Biology of Enzyme-Substrate Complexes Determine the binding mode of the compound in an enzyme's active site.X-ray crystallography, computational docking, molecular dynamics simulations.
Biocatalytic Applications Utilize engineered enzymes for the synthesis of novel compounds. rsc.orgwiley.comDevelopment of chemoenzymatic and one-pot reaction cascades. nih.gov

Q & A

Q. What are the established synthetic routes for 3-[(2-Hydroxyethyl)amino]butanoic acid, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting 3-aminobutanoic acid with 2-hydroxyethylating agents (e.g., ethylene oxide or 2-chloroethanol) under alkaline conditions yields the target compound. Purification via recrystallization or column chromatography is critical to achieve >95% purity. Analytical techniques like HPLC and NMR (¹H/¹³C) should confirm structural integrity, with characteristic peaks for the hydroxyethylamino moiety (δ 3.4–3.6 ppm for –CH₂–O– and δ 2.6–2.8 ppm for –N–CH₂–) .

Q. How can researchers characterize the solubility and stability of this compound in aqueous systems?

Solubility can be determined via gravimetric analysis in buffers (pH 2–12) at 25°C, while stability is assessed using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). LC-MS monitors degradation products, such as hydrolyzed derivatives. The compound’s zwitterionic nature (pKa ~2.5 for –COOH and ~9.2 for –NH–) influences pH-dependent solubility .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Storage should be at 2–8°C in airtight containers to prevent hygroscopic degradation. Spills require neutralization with sodium bicarbonate and disposal per hazardous waste regulations. Safety data sheets (SDS) for structurally similar compounds highlight risks of skin/eye irritation .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biochemical interactions?

Chiral resolution via chiral HPLC (e.g., Chiralpak® AD-H column) can separate enantiomers. Studies on enzyme binding (e.g., amino acid decarboxylases) reveal stereospecific activity; the (R)-enantiomer may exhibit higher affinity due to spatial compatibility with active sites. X-ray crystallography or molecular docking simulations further elucidate binding modes .

Q. What experimental strategies address discrepancies in reported reactivity data for this compound?

Contradictions in reactivity (e.g., nucleophilicity of the amino group) may arise from solvent polarity or trace metal impurities. Controlled experiments with deuterated solvents (D₂O vs. DMSO-d₆) and chelating agents (EDTA) can isolate variables. Kinetic studies under inert atmospheres (N₂/Ar) minimize oxidation side reactions .

Q. How can researchers design assays to evaluate the compound’s role in modulating enzymatic pathways?

Enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation) quantify effects on dehydrogenases. Isotopic labeling (¹⁴C/³H at the hydroxyethyl group) tracks metabolic incorporation. For in vitro models, use cell lysates or purified enzymes (e.g., alanine transaminase) to measure substrate competition .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) distinguish regioisomers. For example, NOESY correlations confirm spatial proximity between the hydroxyethyl group and the carboxylic acid. Solid-state NMR or IR spectroscopy can analyze crystalline vs. amorphous forms .

Methodological Considerations

Q. How should researchers optimize reaction conditions for derivatizing this compound?

A factorial design (e.g., varying temperature, pH, and catalyst loading) identifies optimal parameters. For carbodiimide-mediated coupling to amines, monitor reaction progress via TLC (Rf shift) and optimize yields by adjusting stoichiometry (1.2:1 reagent:substrate ratio). Kinetic profiling (e.g., pseudo-first-order conditions) minimizes side-product formation .

Q. What computational tools predict the compound’s physicochemical properties for drug discovery applications?

Software like Gaussian (DFT calculations) estimates logP, pKa, and solubility. Molecular dynamics simulations (Amber/CHARMM) model membrane permeability. QSAR models trained on amino acid analogs predict bioavailability and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.